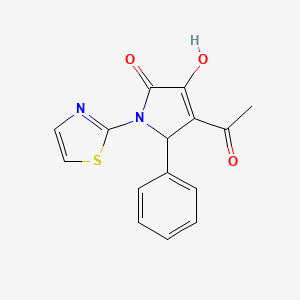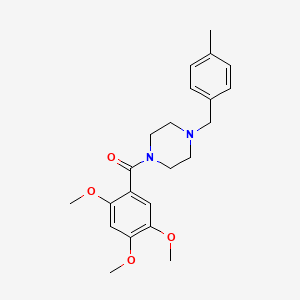![molecular formula C14H21N3O3 B4886180 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol](/img/structure/B4886180.png)
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol, also known as MPPNP, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of ATP hydrolysis and has been used to study the mechanism of action of various enzymes and proteins.
作用機序
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol binds to the active site of enzymes and proteins that hydrolyze ATP, preventing the hydrolysis of ATP. This results in the accumulation of ATP and the inhibition of enzyme activity. 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has been shown to bind to the phosphate-binding site of ATPases, blocking the release of phosphate and preventing the conversion of ATP to ADP.
Biochemical and Physiological Effects:
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and proteins, including DNA helicases, RNA polymerases, and chaperonins. 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has also been shown to inhibit the motility of molecular motors, including kinesin and myosin. In addition, 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has been shown to affect cellular processes such as protein synthesis and DNA replication.
実験室実験の利点と制限
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has several advantages for lab experiments. It is a potent inhibitor of ATP hydrolysis and has been used to study the mechanism of action of various enzymes and proteins. It is also relatively stable and can be stored for long periods of time. However, 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has some limitations. It is toxic and must be handled with care. In addition, it is expensive and may not be suitable for large-scale experiments.
将来の方向性
There are several future directions for the use of 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol in scientific research. One area of interest is the study of the role of ATPases in disease. 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol could be used to study the effect of ATPase inhibitors on disease progression. Another area of interest is the study of the molecular motors involved in cellular processes such as mitosis and meiosis. 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol could be used to study the role of these motors in cell division. Finally, 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol could be used in the development of new drugs that target ATPases and other enzymes involved in disease.
合成法
The synthesis of 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol involves the reaction between 2-chloro-4-nitrophenol and 1-methyl-4-piperidinamine. The reaction is carried out in the presence of sodium hydride and dimethylformamide. The resulting product is then purified using column chromatography to obtain pure 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol.
科学的研究の応用
2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has been widely used in scientific research as a tool to study the mechanism of action of various enzymes and proteins. It is a potent inhibitor of ATP hydrolysis and has been used to study the function of ATPases, including DNA helicases, RNA polymerases, and chaperonins. 2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4-nitrophenol has also been used in the study of molecular motors, including kinesin and myosin.
特性
IUPAC Name |
2-[[methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-15-7-5-12(6-8-15)16(2)10-11-9-13(17(19)20)3-4-14(11)18/h3-4,9,12,18H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHCUOXYGYKADY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Methyl-(1-methylpiperidin-4-yl)amino]methyl]-4-nitrophenol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]butanoate](/img/structure/B4886108.png)

![potassium 4-{2-[4-(dipropylamino)benzylidene]hydrazino}benzenesulfonate](/img/structure/B4886120.png)
![propyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4886122.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4886133.png)
![3-[(2,5-dichlorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4886138.png)


![N-{4-[(isopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4886167.png)
![2-ethoxy-N-{4-[(ethylamino)sulfonyl]phenyl}benzamide](/img/structure/B4886178.png)
![N-(5-fluoro-2-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4886183.png)
![N-(4-{[2-(4-biphenylylcarbonyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4886187.png)